molecular formula C10H16ClNO2 B1451201 4-(2-Methoxyethoxy)-3-methylaniline hydrochloride CAS No. 1185304-51-1

4-(2-Methoxyethoxy)-3-methylaniline hydrochloride

Cat. No.: B1451201
CAS No.: 1185304-51-1
M. Wt: 217.69 g/mol
InChI Key: LPSKYLSPRSOPPP-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)-3-methylaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxyethoxy group and a methyl group attached to the aniline ring, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-3-methylaniline hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylaniline as the starting material.

    Etherification: The 3-methylaniline undergoes etherification with 2-methoxyethanol in the presence of a suitable catalyst such as sulfuric acid or hydrochloric acid to form 4-(2-Methoxyethoxy)-3-methylaniline.

    Hydrochloride Formation: The final step involves the conversion of 4-(2-Methoxyethoxy)-3-methylaniline to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors for the etherification process to ensure uniform mixing and reaction efficiency.

    Purification: Employing purification techniques such as recrystallization or distillation to obtain the pure compound.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-3-methylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated aniline derivatives.

Scientific Research Applications

4-(2-Methoxyethoxy)-3-methylaniline hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-3-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyethoxy)aniline: Similar structure but lacks the methyl group.

    3-Methoxyaniline: Similar structure but lacks the methoxyethoxy group.

    4-Methylaniline: Similar structure but lacks the methoxyethoxy group.

Uniqueness

4-(2-Methoxyethoxy)-3-methylaniline hydrochloride is unique due to the presence of both the methoxyethoxy and methyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2-methoxyethoxy)-3-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-8-7-9(11)3-4-10(8)13-6-5-12-2;/h3-4,7H,5-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSKYLSPRSOPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185304-51-1
Record name Benzenamine, 4-(2-methoxyethoxy)-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185304-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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